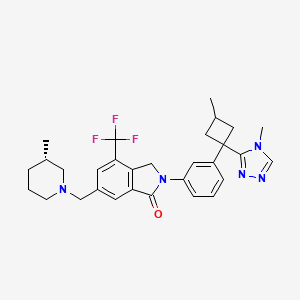

Cbl-b-IN-3

CAS No.: 2573775-59-2

Cat. No.: VC14587685

Molecular Formula: C30H34F3N5O

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2573775-59-2 |

|---|---|

| Molecular Formula | C30H34F3N5O |

| Molecular Weight | 537.6 g/mol |

| IUPAC Name | 2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1 |

| Standard InChI Key | HUOLMBXGHHSYHC-QORSJFMISA-N |

| Isomeric SMILES | C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |

| Canonical SMILES | CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |

Introduction

Compound Identification and Molecular Characteristics

Cbl-b-IN-3 (NX-1607) is a first-in-class oral inhibitor designed to selectively target the Cbl-b protein, a negative regulator of T and NK cell activation. The compound’s molecular weight and exact chemical structure remain proprietary, but published data indicate it binds reversibly to Cbl-b with high specificity. Surface plasmon resonance (SPR) studies show a dissociation constant () of 12.3 nM for Cbl-b, compared to 210 nM for the homologous c-Cbl protein, highlighting its selectivity .

Table 1: Binding Kinetics of Cbl-b-IN-3

| Target | (nM) | Association Rate (, Ms) | Dissociation Rate (, s) |

|---|---|---|---|

| Cbl-b | 12.3 ± 1.5 | ||

| c-Cbl | 210 ± 25 | ||

| Data derived from SPR analysis . |

The inhibitor stabilizes Cbl-b in a closed conformation by occupying the interface between the TKB (tyrosine kinase-binding) and LHR (linker-helix-RING) domains. This prevents conformational changes required for E3 ligase activity, thereby blocking ubiquitination of downstream substrates like PI3K and PTEN .

Mechanism of Action and Immune Modulation

Cbl-b inhibition by Cbl-b-IN-3 disrupts two critical immune tolerance pathways:

-

T Cell Activation: In the absence of CD28 costimulation, Cbl-b ubiquitinates PLCγ1 and Vav1, dampening TCR signaling. Cbl-b-IN-3 restores CD28-independent T cell activation, increasing interleukin-2 (IL-2) production by 4.2-fold and enhancing cytotoxicity against PD-L1+ tumor cells .

-

NK Cell Reinvigoration: In MHC-I-deficient tumors, Cbl-b inactivation upregulates NKG2D and DNAM-1 expression on NK cells. At 0.15–10 µM, Cbl-b-IN-3 boosts NK-mediated tumor lysis by 35–60% in vitro and synergizes with TIGIT blockade to further enhance IFN-γ secretion .

Table 2: Dose-Dependent Effects on NK Cell Activity

Structural Insights and Binding Dynamics

Co-crystallization studies reveal that Cbl-b-IN-3 binds to a hydrophobic pocket formed by residues Tyr363, Leu318, and Phe292 in the Cbl-b TKB-LHR interface. This interaction locks the protein in an autoinhibited state, preventing phosphorylation at Tyr363—a critical step for E3 ligase activation . Molecular dynamics simulations suggest the compound reduces conformational flexibility by 40%, as measured by root-mean-square fluctuation (RMSF) analysis.

Key Structural Features:

-

Hydrogen Bonds: Stabilized between the inhibitor’s carbonyl group and Arg294 of Cbl-b.

-

π-Stacking: Aromatic rings engage Phe292 and Tyr363.

-

Hydrophobic Contacts: Val290 and Leu318 contribute to binding energy.

Clinical Development and Future Directions

NX-1607 (Cbl-b-IN-3) entered Phase I clinical trials in 2024 (NCT05680389), evaluating safety and preliminary efficacy in solid tumors resistant to checkpoint inhibitors. Early pharmacokinetic data show a half-life of 14–18 hours and 85% oral bioavailability in non-human primates . Future studies will explore biomarkers of response, including Cbl-b phosphorylation status and intratumoral NK/T cell ratios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume